![molecular formula C22H22N2O4S B2940265 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide CAS No. 762250-45-3](/img/structure/B2940265.png)
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide
Übersicht
Beschreibung
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide is a complex organic compound with the molecular formula C22H22N2O4S It is known for its unique chemical structure, which includes an ethyl(phenyl)sulfamoyl group and a methoxyphenyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide: Similar structure but with a different position of the methoxy group.
4-ethyl(phenyl)sulfamoyl-N-(2-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biologische Aktivität
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide, also known as EPBM, is a compound that belongs to the class of sulfonamide derivatives. It exhibits structural features that suggest potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for EPBM is , with a molecular weight of approximately 410.49 g/mol. The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of methoxy and ethyl substituents on the benzene rings may influence its solubility and interaction with biological targets.
Synthesis Methods
The synthesis of EPBM can be achieved through various methods, often involving nucleophilic substitution reactions due to the sulfonamide moiety. The following table summarizes some synthetic routes:
Method | Description |
---|---|
Nucleophilic Substitution | Utilizes nucleophiles to replace leaving groups in sulfonamides. |
Hydrolysis | Involves breaking down the compound under acidic or basic conditions. |
Coupling Reactions | Forms new bonds with electrophiles, allowing for structural modifications. |
Antibacterial and Antiviral Properties
Research indicates that compounds within the benzamide and sulfonamide classes exhibit a range of biological activities, including antibacterial and antiviral effects. Preliminary studies suggest that EPBM may inhibit certain enzymes related to disease pathways, although specific data on its activity remains limited.
Enzyme Inhibition
EPBM has shown promise in inhibiting enzymes involved in metabolic pathways. For instance, related compounds have been evaluated for their inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases). The following table highlights some findings from related studies:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
4-Bromophenyl-4-chloro-3-morpholine | h-NTPDase1 | 2.88 ± 0.13 |
N-(4-Methoxyphenyl)-3-morpholinosulfamoyl | h-NTPDase2 | Sub-micromolar |
2-Chloro-5-(N-cyclopropylsulfamoyl) | h-NTPDase3 | 0.72 ± 0.11 |
These inhibitors demonstrate significant interactions with enzyme structures, indicating potential therapeutic applications in treating conditions linked to enzyme dysregulation.
Case Studies
A recent study synthesized various sulfamoyl-benzamides to evaluate their selectivity against h-NTPDases. The most potent inhibitors were identified through molecular docking studies, revealing significant interactions with amino acid residues in the enzyme's active site . This suggests that EPBM may share similar mechanisms of action.
The mechanism by which EPBM exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with protein residues, leading to the inhibition of enzymatic activity. Additionally, the structural features of EPBM may enhance its binding affinity and selectivity for these targets.
Eigenschaften
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-24(18-9-5-4-6-10-18)29(26,27)19-15-13-17(14-16-19)22(25)23-20-11-7-8-12-21(20)28-2/h4-16H,3H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVIYRDYWBTFHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332649 | |
Record name | 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85268111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
762250-45-3 | |
Record name | 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.